Spinatoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

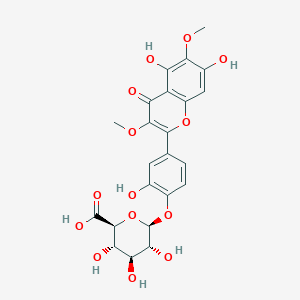

Spinatoside belongs to the class of organic compounds known as flavonoid o-glucuronides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to glucuronic acid. This compound exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in green vegetables and spinach. This makes this compound a potential biomarker for the consumption of these food products.

Applications De Recherche Scientifique

Chemical Properties and Identification

Spinatoside is identified as a flavonoid glycoside with a molecular formula of C23H30O12 and a molecular weight of approximately 522.5 g/mol. Its structure includes multiple hydroxyl groups that contribute to its antioxidant properties. The compound was first identified through advanced techniques such as LC-Q-TOF/MS, which confirmed its presence among other flavonoid derivatives in spinach extracts .

Antioxidant Activity

This compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress in the body. Research indicates that spinach extracts containing this compound can reduce oxidative damage in human colon cancer cells (HT29) when subjected to oxidative stress induced by hydrogen peroxide (H₂O₂). In vitro studies have shown that treatment with spinach leaf juice results in a notable decrease in DNA damage and an increase in cell viability, suggesting a protective effect against cancer cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are linked to its ability to modulate inflammatory pathways. Flavonoids, including this compound, have been reported to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation, making them potential candidates for therapeutic agents against chronic inflammatory diseases .

Cancer Research

This compound's role in cancer therapy is being actively investigated. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. The mechanism involves the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression .

Nutraceutical Development

Due to its health-promoting properties, this compound is being explored for incorporation into nutraceuticals—products derived from food sources that provide health benefits beyond basic nutrition. Standardization methods for spinach extracts containing this compound are being developed to ensure consistent quality and efficacy in dietary supplements .

Crop Enhancement

Research indicates that the cultivation conditions of spinach can significantly affect the concentration of bioactive compounds like this compound. Studies have shown that hypoxic conditions during growth can enhance the accumulation of antioxidants in spinach leaves . This finding suggests potential agricultural practices aimed at optimizing the yield of beneficial phytochemicals.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Antioxidant Activity | Protects against oxidative stress in cells | Reduces DNA damage in HT29 cells by 20% |

| Anti-inflammatory Effects | Modulates inflammatory pathways | Inhibits pro-inflammatory cytokines |

| Cancer Research | Inhibits growth of various cancer cell lines | Induces apoptosis and inhibits cell cycle progression |

| Nutraceutical Development | Standardization for use in dietary supplements | Establishing methods for consistent quality |

| Crop Enhancement | Optimizing growth conditions to enhance phytochemical content | Hypoxic conditions increase antioxidant levels |

Case Studies

- In Vitro Studies on HT29 Cells : A study assessed the effects of spinach leaf juice on HT29 human colon cancer cells under oxidative stress conditions. Results indicated that higher concentrations of juice led to significant reductions in DNA damage and increased cell viability, highlighting the protective role of this compound .

- Nutraceutical Validation : A recent project focused on developing analytical methods for quantifying this compound in spinach extracts. This included establishing HPLC methods that demonstrated high specificity and recovery rates for this compound, facilitating its use as a standard compound for nutraceutical formulations .

- Agricultural Practices : Research into the effects of different cropping systems on spinach revealed that organic practices resulted in higher levels of flavonoids, including this compound. This suggests that farming methods can influence the nutritional profile of crops significantly .

Propriétés

Numéro CAS |

65039-74-9 |

|---|---|

Formule moléculaire |

C23H22O14 |

Poids moléculaire |

522.4 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6S)-6-[4-(5,7-dihydroxy-3,6-dimethoxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C23H22O14/c1-33-19-9(25)6-11-12(13(19)26)14(27)20(34-2)18(35-11)7-3-4-10(8(24)5-7)36-23-17(30)15(28)16(29)21(37-23)22(31)32/h3-6,15-17,21,23-26,28-30H,1-2H3,(H,31,32)/t15-,16-,17+,21-,23+/m0/s1 |

Clé InChI |

YIDAQAJEKNRLJS-QJAHINBCSA-N |

SMILES |

COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |

SMILES isomérique |

COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O |

SMILES canonique |

COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |

melting_point |

159°C |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.